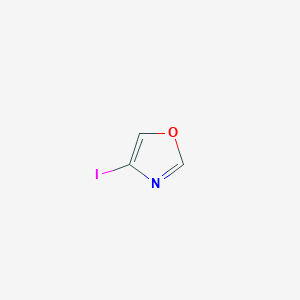

4-Iodooxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-1-6-2-5-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRSHCHZHQOGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224742-18-0 | |

| Record name | 4-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4 Iodooxazole

Halogen Dance Rearrangement Strategies

A prominent method for accessing 4-iodooxazoles involves the lithium diisopropylamide (LDA)-mediated halogen dance rearrangement of 5-iodooxazoles thieme-connect.comresearchgate.netresearchgate.net. This process typically involves deprotonation at the C4 position of the 5-iodooxazole, followed by migration of the iodine atom to the C4 position, yielding the desired 4-iodooxazole. While effective, this reaction can sometimes lead to side products, such as reduced oxazoles, due to lithium-iodide exchange at the C5 position thieme-connect.comresearchgate.net. Research has focused on optimizing reaction conditions, including the screening of various bases and the strategic use of additives like 2-(butylsulfanyl)-5-bromooxazole, to improve the yield and selectivity of 4-iodooxazole formation thieme-connect.comresearchgate.net. These optimizations have successfully increased yields to synthetically useful levels thieme-connect.comresearchgate.net.

Metalation and Iodination Approaches

An alternative strategy for synthesizing 4-iodooxazoles involves directed metalation followed by electrophilic iodination acs.org. For instance, treating an oxazole precursor with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) can generate a lithiated intermediate. Subsequent quenching with an iodine source, such as molecular iodine (I₂), can introduce the iodine atom. The regioselectivity of this process is often temperature-dependent; metalation and iodination at very low temperatures (e.g., -78 °C) tend to favor the formation of the 4-iodo isomer, whereas slightly higher temperatures (e.g., -40 °C) can lead to the 2-iodo derivative or diiodinated products acs.org. This method offers a route to specifically functionalized 4-iodooxazoles, such as ethyl 4-iodooxazole-5-carboxylate, though direct electrophilic aromatic iodination of oxazoles can be less efficient, often yielding low amounts of the 4-iodo product acs.orgaksci.com.

Other Synthetic Routes

While less common for the parent 4-iodooxazole, specific substituted derivatives can be accessed through various routes. For example, the synthesis of 2,4-diiodooxazoles has been achieved through lithiation/iodination sequences on oxazole precursors, which can then be used in subsequent cross-coupling reactions acs.org. The preparation of specific 4-iodooxazole derivatives, such as those functionalized at the 5-position, may involve multi-step syntheses starting from appropriately substituted precursors chemrxiv.orguib.noaksci.com.

Reactivity and Applications of 4 Iodooxazole

Cross-Coupling Reactions

The C4-iodine bond in 4-iodooxazole is highly reactive in various transition-metal-catalyzed cross-coupling reactions, facilitating the introduction of diverse carbon-based and heteroatom-based substituents.

Suzuki-Miyaura Coupling: 4-Iodooxazole readily participates in Suzuki-Miyaura coupling reactions with organoboron compounds (boronic acids or esters) in the presence of palladium catalysts and a base, leading to the formation of C-C bonds and the synthesis of 4-aryl or 4-heteroaryl oxazoles researchgate.netvulcanchem.com.

Sonogashira Coupling: This reaction allows for the coupling of 4-iodooxazole with terminal alkynes, typically catalyzed by palladium and copper co-catalysts, to form 4-alkynyl oxazoles vulcanchem.comchemrxiv.org. This is a key step in synthesizing ethynyl-substituted oxazoles, which are valuable for click chemistry applications chemrxiv.org.

Buchwald-Hartwig Amination: 4-Iodooxazole can undergo palladium-catalyzed C-N bond formation with amines, providing access to 4-amino-substituted oxazoles researchgate.netvulcanchem.com.

The iodine atom's superior reactivity compared to bromine or chlorine often allows these coupling reactions to proceed under milder conditions, leading to higher yields and better selectivity researchgate.netvulcanchem.com.

Nucleophilic Aromatic Substitution

The iodine atom in 4-iodooxazole can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this is generally more facile at the C2 position of oxazoles pharmaguideline.com. However, under specific conditions, such as copper-catalyzed reactions with sodium azide, the iodine can be replaced to form 4-azidooxazoles vulcanchem.com.

Role as a Building Block in Complex Synthesis

4-Iodooxazole serves as a crucial intermediate in the total synthesis of complex natural products and biologically active molecules. Its ability to undergo selective functionalization via cross-coupling reactions has been instrumental in constructing intricate molecular architectures. For example, it has been employed in the synthesis of phorbazoles, a class of marine natural products with reported anticancer activity uib.no. The strategic placement of the iodine atom allows for sequential functionalization, enabling the step-wise assembly of complex structures chemrxiv.orguib.no.

Applications in Click Chemistry and Material Science

The alkynyl derivatives of 4-iodooxazole, readily synthesized via Sonogashira coupling, are particularly valuable as building blocks for "click chemistry," specifically the azide-alkyne cycloaddition reaction chemrxiv.org. This highly efficient and reliable reaction allows for the facile conjugation of the oxazole (B20620) moiety to other molecules, finding applications in drug design, bioconjugation, and the development of advanced materials chemrxiv.org.

Strategic Functionalization and Derivatization of the 4 Iodooxazole Scaffold

Introduction of Carbon-Based Moieties

The iodine atom in 4-iodooxazole is highly amenable to palladium-catalyzed cross-coupling reactions, which are pivotal for introducing carbon-based substituents. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are effective for the arylation and heteroarylation of the 4-iodooxazole scaffold. These methods allow for the regioselective introduction of aryl and heteroaryl groups at the C-4 position. For instance, the Suzuki coupling of 4-bromo- or 4-iodo-2-(phenylsulfonyl)-1,3-oxazoles with arylboronic acids, using Pd(PPh₃)₄ as the catalyst, can yield the corresponding 2,4-disubstituted oxazoles in high yields under mild conditions (70-80 °C) in a mixture of THF and toluene (B28343) with aqueous Na₂CO₃ or K₂CO₃ nih.gov. Similarly, palladium-catalyzed direct C–H arylation of ethyl oxazole-4-carboxylate with haloarenes has been employed to synthesize 2- and 2,5-(hetero)aryloxazoles, with bulky phosphine (B1218219) ligands like P(o-tol)₃ and JohnPhos proving effective in toluene or dioxane organic-chemistry.org. The use of 2-triisopropylsilyl-4-iodooxazole as an electrophile in arylation reactions has also been reported for the synthesis of bis- and trisoxazoles researchgate.net.

Alkynylation and Alkenylation

The Sonogashira coupling reaction is a key method for the alkynylation of 4-iodooxazole, enabling the introduction of alkyne functionalities. Palladium catalysis, often in conjunction with a copper(I) cocatalyst and an amine base, facilitates the coupling of terminal alkynes with 4-iodooxazoles organic-chemistry.org. For example, a palladium-catalyzed Sonogashira cross-coupling reaction using 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes can yield C4-alkynylisoxazoles with high yields, up to 98% rsc.orgnih.gov. The Mizoroki-Heck reaction, another palladium-catalyzed process, is utilized for the alkenylation of oxazoles, typically involving the coupling of aryl or vinyl halides with alkenes psu.edumdpi.com. This reaction is known for its regioselectivity and stereospecificity with respect to bromoalkenes and tolerates a broad range of functional groups mdpi.comresearchgate.net.

Formation of Carbon-Heteroatom Bonds (excluding N-H for biological contexts)

Beyond C-C bond formation, the 4-iodooxazole scaffold can also participate in reactions leading to the formation of carbon-heteroatom bonds, such as C-O and C-S bonds. Copper catalysis plays a significant role in these transformations. For instance, copper-catalyzed coupling reactions using ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been employed for the C-N coupling of iodoazoles with nitrogen heterocycles, such as 2-pyridinone, with yields improving significantly in the presence of silver benzoate (B1203000) additives acs.orgnih.govresearchgate.net. While the focus here excludes N-H bonds in biological contexts, these C-N coupling examples demonstrate the broader utility of copper catalysis in forming carbon-heteroatom bonds with halo-heterocycles. Copper catalysts, such as CuI, are also known to facilitate C-O bond formation, for example, in the coupling of vinylic halides with alcohols uninsubria.it.

Chemoselective Transformations of the Iodine Moiety (e.g., lithiation)

The iodine atom in 4-iodooxazole is susceptible to chemoselective transformations, most notably metal-halogen exchange reactions, which are crucial for generating organometallic intermediates. Lithium-halogen exchange, commonly performed with organolithium reagents like butyllithium, is a well-established method. This process typically follows the trend I > Br > Cl, with aryl iodides reacting rapidly wikipedia.org. For example, metalation of 5-iodooxazoles with lithium diisopropylamide (LDA) can lead to a halogen dance rearrangement, yielding 4-iodooxazoles researchgate.net. Alternatively, direct metalation of oxazoles followed by iodination can also be employed to introduce the iodine atom at the C-4 position acs.orgacs.org. The resulting lithiated oxazoles can then be trapped with various electrophiles to introduce diverse functional groups. For instance, a second lithiation/iodination of 4-iodo oxazole (B20620) has been used to prepare diiodo compounds acs.org.

Data Tables

Table 1: Palladium-Catalyzed Arylation and Heteroarylation of 4-Iodooxazole Derivatives

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst/Ligand System | Conditions | Yield (%) | Reference |

| Suzuki Coupling | 4-Iodo-2-(phenylsulfonyl)-1,3-oxazole | Arylboronic acid | Pd(PPh₃)₄ | THF/Toluene, aq. Na₂CO₃ or K₂CO₃, 70-80 °C | High | nih.gov |

| Direct Arylation | Ethyl oxazole-4-carboxylate | Haloarenes (I, Br, Cl) | Pd catalyst, P(o-tol)₃ or JohnPhos | Toluene or Dioxane | Good | organic-chemistry.org |

| Suzuki Coupling | 2-Triisopropylsilyl-4-iodooxazole | Arylboronic acid | Pd catalyst | Not specified | Not specified | researchgate.net |

Table 2: Palladium-Catalyzed Alkynylation and Alkenylation of 4-Iodooxazole Derivatives

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst/Cocatalyst System | Conditions | Yield (%) | Reference |

| Sonogashira Coupling | 3,5-Disubstituted-4-iodoisoxazole | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, amine base | Not specified | Up to 98 | rsc.orgnih.gov |

| Heck Coupling | Not specified (general oxazole alkenylation) | Alkenes | Pd catalyst | Not specified | Moderate to Good | mdpi.comresearchgate.net |

Table 3: Metal-Halogen Exchange and Related Transformations of 4-Iodooxazole

| Reaction Type | Substrate Example | Reagent/Conditions | Product Example | Yield (%) | Reference |

| Lithium-Halogen Exchange | 5-Iodooxazole | n-BuLi | 4-Iodooxazole | 98 | researchgate.net |

| Lithiation/Iodination | Oxazole | LDA, then I₂ | 4-Iodooxazole | 79 | acs.org |

| Lithiation/Iodination | 4-Iodooxazole | n-BuLi, then I₂ | 2,4-Diiodinated oxazole | 65 | acs.org |

Table 4: Copper-Catalyzed Formation of Carbon-Heteroatom Bonds with Halo-Oxazoles

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst/Ligand System | Conditions | Yield (%) | Reference |

| C-N Coupling | 4-Iodo-2-phenyloxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline, AgOBz additive | THF, 40 °C | 14 | acs.orgnih.gov |

| C-N Coupling | 2-Iodo-5-phenyloxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline, AgOBz additive | THF, 40 °C | 63 | acs.orgnih.gov |

| C-N Coupling | 5-Iodo-2-phenyloxazole | 2-Pyridinone | CuI, 4,7-dimethoxy-1,10-phenanthroline, AgOBz additive | THF, 40 °C | 49 | acs.orgnih.gov |

| C-O Bond Formation | Haloalkylidene-substituted heterocycle | Alcohol | Cu catalyst | Not specified | Not specified | uninsubria.it |

Compound List:

4-Iodooxazole

Ethyl oxazole-4-carboxylate

4-Iodo-2-(phenylsulfonyl)-1,3-oxazole

2-Triisopropylsilyl-4-iodooxazole

3,5-Disubstituted-4-iodoisoxazole

2-Iodo-5-phenyloxazole

5-Iodo-2-phenyloxazole

4-Iodo-2-phenyloxazole

Balsoxin

Texaline

2,4-Diiodinated oxazole

2-Pyridinone

2-Iodo-benzoxazole

2-Iodo-benzthiazole

2-Iodo-benzthiophene

2-Iodo-5-phenyl-1,3,4-oxadiazole

3-Iodo-1-phenyl-pyrazole

5-Iodo-2-phenylthiazole

5-Bromo-2-iodo-1-methyl-1H-benzo[d]imidazole

Indazole

6-Chloro-indole

Benzimidazole

6-Aza-indole

Pyridazin-3(2H)-one

6-Methylpyridazin-3(2H)-one

Pyrazole

4-Iodopyrazole

Imidazole

4-Bromoimidazole

1,2,4-Triazole

5-Methylpyrimidine-2,4-dione

3-Bromopyridin-4-one

2-(Butylsulfanyl)-5-iodooxazole

2-(Butylsulfanyl)-4-iodooxazole

2-Chloro-4,5-diphenyloxazole

2-Bromo-4,5-diphenyloxazole

Oxaprozin

Acetophenone

Benzaldehyde

Ethyl 2-isocyanoacetate

2-Chloroacetonitrile

Serine methyl ester

4-Aminoacetophenone

4-Amino-3-chloroacetophenone

Indole

Phthalans

Benzoxazole

Caffeine

Xanthine

Thiazole-4-carboxylate

2-Chlorooxazole-4-carboxylate

N-Propargylamides

2-Iodooxazoles

5-Bromooxazole

5-Iodooxazole

2,4-Dihalooxazoles

TIPS-protected oxazole-4-pinacol-boronic ester

3-Iodo-indole

N-Boc-2-pyrroleboronic acid

2-TIPS-protected oxazole-4-pinacol-boronic ester

5-Aryl-substituted oxazoles

5-Carboxy-substituted oxazoles

4-Bromo-oxazoles

4-Trifluoromethanesulfonyloxy-oxazoles

Substituted benzoins

Potassium formyl-substituted aryl- or heteroaryltrifluoroborates

Aromatic aldehydes

2-Cyano heteroarenes

β-Diketone derivatives

Benzylamines

Potassium ferricyanide (B76249)

N-Alkylamino-(methyl) oxazoles

N-Alkylthio-(methyl) oxazoles

N-Alkoxy-(methyl) oxazoles

N,N-Disubstituted oxazoles

2-Alkylamino-oxazoles

2-Alkylthio-oxazoles

2-Alkoxy-(methyl) oxazoles

2-Phenyl-oxazol-4-yl boronate ester

2-Iodo-5-phenyloxazole

2,4-Dihalooxazoles

2-Aryl-4-trifloyloxazoles

4-Aryl-2-chlorooxazoles

Homo- and heterodimeric 4,4- interfaced dioxazoles

Tris-oxazoles

2-Chloroacetyl esters of benzoin

Oxaprozin

1,4-Dibromobut-2-ene

Benzodithiophene-S,S-tetraoxide

Aryl iodides

Alkenyl halides

Alkyl halides

Vinylic halides

Alcohols

Aromatic nitrogen heterocycles

N-H containing heterocycles

Terminal alkynes

Alkenes

Alkanes

Arylboronic acids

Heteroarylboronic acids

Vinylboronic acids

Cyclopropylboronic acids

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate (B1195264)

Trichloroacetic anhydride (B1165640)

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate (B1210297) hydrate (B1144303) (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Amine

Aldehyde

Alkynes

Acyl chlorides

Aryl halides

Vinyl halides

Alkenes

Propargyl derivatives

Allyl derivatives

Haloalkylidene-substituted heterocycles

Aromatic amines

Heterocyclic amines

N-Propargylamides

Isocyanoacetate

Carboxylic acids

β-Diketone derivatives

Benzylamines

Amides

Thioamides

Thioureas

Aryl triflates

Vinyl triflates

Alkyl triflates

(Hetero)aryl iodides

(Hetero)aryl bromides

(Hetero)aryl chlorides

Aryl trifluoroborates

Heteroaryl trifluoroborates

Aryl boronate esters

Heteroaryl boronate esters

Vinyl boronate esters

Cyclopropyl boronate esters

Organostannanes

Organozinc reagents

Organosilanes

Organoboron reagents

Organometallic reagents

Organolithium compounds

Organomagnesium compounds

Organocopper compounds

Organosodium compounds

Organopotassium compounds

Organolithium bases

Organolithium reagents

Alkyl lithiums

Lithium amides

Lithium diisopropylamide (LDA)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

n-BuLi

s-BuLi

t-BuLi

iPrMgCl·LiCl

TMPMgCl·LiCl

NaHMDS

KHMDS

NaNH₂

KH

KDA

Iodine (I₂)

N-Iodosuccinimide (NIS)

Iodobenzene dichloride

Trichloroacetyl chloride

Ethyl trichloroacetate

Trichloroacetic anhydride

Tetrabromomethane

Tetrachloromethane

Iodine monochloride (ICl)

tert-Butyllithium

Toluene

Dioxane

THF

DMF

DMSO

Ethanol

Water

DME/H₂O

DMI

DABCO

NEt₃

TMEDA

trans-1,2-methylamino-cyclohexane

Silver benzoate (AgOBz)

Silver carbonate (Ag₂CO₃)

Copper(I) iodide (CuI)

Copper(II) chloride (CuCl₂)

Copper(II) bromide (CuBr₂)

Copper(II) triflate (Cu(OTf)₂)

Copper(I) bromide (CuBr)

Copper(II) acetate hydrate (Cu(OAc)₂·H₂O)

Copper(I) chloride (CuCl)

Copper(II) chloride (CuCl₂)

Copper(I) bromide (CuBr)

Copper(II) oxide (Cu₂O)

Palladium(0)

Palladium(II)

Pd(PPh₃)₄

Pd(dppf)Cl₂

Pd(OAc)₂

Pd(PhCN)₂Cl₂

P(o-tol)₃

JohnPhos

Phenanthroline

4,7-Dimethoxy-1,10-phenanthroline

N-Heterocyclic Carbene (NHC) ligands

TIPS (Triisopropylsilyl)

TBDMS (tert-Butyldimethylsilyl)

TosMIC (Toluensulfonylmethyl isocyanide)

Lawesson's reagent

TBHP (tert-Butyl hydroperoxide)

O₂ (Oxygen)

CO₂ (Carbon dioxide)

Cs₂CO₃

K₃PO₄

Na₂CO₃

K₂CO₃

LiHMDS

N-Boc-2-pyrroleboronic acid

Applications of 4 Iodooxazole As a Versatile Building Block in Complex Molecular Synthesis

Construction of Oligo-Oxazole Systems (e.g., Bis- and Tris-oxazoles)

The synthesis of oligo-oxazole systems, which are prevalent in many marine natural products, frequently employs 4-iodooxazole as a key electrophilic partner in cross-coupling reactions. nih.gov The iterative application of these coupling strategies allows for the controlled, step-wise assembly of bis- and tris-oxazole chains.

One of the most effective methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. researchgate.net In this approach, a 4-iodooxazole derivative can be coupled with an oxazole-boronate species. An iterative two-step strategy has been developed for creating C2-C4' linked poly-oxazoles, which relies on using a protected 4-iodooxazole as the electrophile in the key coupling step. researchgate.net This methodology enables the synthesis of not only simple bis-oxazoles but also more extended systems like tris-, tetrakis-, and even hexakis-oxazoles from a common intermediate. researchgate.net The reaction typically proceeds in high yield under palladium catalysis, demonstrating the utility of the iodo-oxazole as a robust building block.

Another strategy involves a rhodium(II)-catalyzed N-H insertion reaction followed by cyclodehydration. In this multi-step process, an oxazole (B20620) can be functionalized to create a precursor that, after conversion to an amide, can be coupled with another unit and cyclized to form a bis-oxazole system. rsc.org

The following table summarizes representative conditions for the synthesis of oligo-oxazoles utilizing iodo-oxazole precursors.

| Coupling Reaction | Electrophile | Nucleophile/Partner | Catalyst/Reagents | Product Type | Ref |

| Suzuki-Miyaura | 2-(Triisopropylsilyl)-4-iodooxazole | Oxazole-boronate | Palladium catalyst | Bis-oxazole, Tris-oxazole | researchgate.net |

| N-H Insertion / Cyclodehydration | Functionalized Oxazole | Diazocarbonyl Compound / Amide | Rh(II) catalyst, then PPh₃/I₂/Et₃N | Bis-oxazole | rsc.org |

Integration into Polyheterocyclic Frameworks

The carbon-iodine bond of 4-iodooxazole is an excellent functional group for orchestrating the synthesis of larger, polyheterocyclic frameworks (PHCs). These complex structures, which feature multiple interconnected heterocyclic rings, are of significant interest in materials science and medicinal chemistry. nih.gov

A powerful and straightforward strategy for constructing PHCs involves iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov In this sequence, an iodo-heterocycle (such as 4-iodooxazole) is coupled with a functionalized terminal alkyne. The resulting product is then subjected to an iodocyclization reaction to generate a new iodine-containing heterocycle. This newly formed iodo-heterocycle can then serve as the substrate for a subsequent Sonogashira coupling, allowing for the progressive and controlled assembly of a multi-ring system. nih.gov

This iterative process highlights the role of the iodo-group as a recyclable handle for extending the molecular framework. The mild conditions of both the Sonogashira coupling and the iodocyclization steps ensure compatibility with a wide range of functional groups, making this a versatile method for generating molecular diversity. nih.gov Heterocyclic units that can be incorporated using this strategy include benzofurans, indoles, and isocoumarins, linked to an initial oxazole core. nih.gov

Role in the Synthesis of Complex Natural Product Scaffolds (Emphasis on synthetic strategy and intermediate formation)

4-Iodooxazole and its derivatives are crucial intermediates in the total synthesis of several complex natural products, particularly those of marine origin. nih.govmdpi.com The iodo-oxazole unit is often introduced strategically to enable key fragment couplings that form the carbon skeleton of the target molecule.

A prominent example is the synthesis of the diazonamide family of marine alkaloids, which are known for their potent antimitotic activity. princeton.edu In various synthetic approaches to diazonamide A, iodo-oxazole fragments serve as precursors for constructing the intricate indole-bisoxazole core. researchgate.net For instance, a key step may involve a Suzuki coupling between an organoboron reagent derived from one part of the molecule and a halo-oxazole fragment representing another. researchgate.net The high reactivity of the C-I bond ensures efficient coupling, allowing for the convergence of complex molecular fragments late in the synthesis.

Similarly, the bengazoles, a family of potent antifungal marine natural products, feature a unique bis-oxazole structure. nih.gov Total syntheses of bengazoles A and B have been accomplished using strategies that rely on the careful construction of the 2,4-disubstituted oxazole rings, where halogenated intermediates play a key role in fragment assembly. nih.gov The synthetic strategy often involves building a functionalized oxazole and then using it as a platform to construct the second oxazole ring and attach the side chains.

The strategic placement of the iodine atom on the oxazole ring allows chemists to dictate the sequence of bond-forming events, ensuring that complex fragments are joined efficiently and with high regioselectivity, which is essential for the successful total synthesis of such elaborate molecules. mdpi.com

Design and Synthesis of Advanced Synthetic Intermediates for Organic Transformations

The primary application of 4-iodooxazole in the synthesis of advanced intermediates stems from its participation in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov The carbon-iodine bond is significantly more reactive than the corresponding C-Br or C-Cl bonds, allowing these reactions to proceed under milder conditions and with higher efficiency. This makes 4-iodooxazole an ideal starting point for creating a diverse array of more complex and functionalized oxazole derivatives.

Common transformations involving 4-iodooxazole include:

Sonogashira Coupling: This reaction couples 4-iodooxazole with terminal alkynes to produce 4-alkynyloxazoles. nih.govresearchgate.net These products are themselves valuable intermediates, as the alkyne moiety can undergo further transformations such as cycloadditions or reductions.

Suzuki-Miyaura Coupling: Coupling with organoboron reagents (boronic acids or esters) yields 4-aryloxazoles or 4-vinyloxazoles. researchgate.net This is one of the most widely used methods for forming C-C bonds due to its functional group tolerance.

Stille Coupling: The reaction with organostannanes provides a reliable method for creating C-C bonds and is particularly useful for preparing vinyl-substituted oxazoles. researchgate.net

Miyaura Borylation: 4-Iodooxazole can be converted into an oxazol-4-ylboronate ester. mdpi.com This transformation effectively reverses the polarity of the C4 position, turning an electrophilic site into a nucleophilic one. The resulting boronate is a stable, versatile intermediate that can be used in subsequent Suzuki-Miyaura couplings with various aryl or vinyl halides. mdpi.com

The following table summarizes key transformations of 4-iodooxazole into advanced synthetic intermediates.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Ref |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyloxazole | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl/Vinyloxazole | researchgate.net |

| Stille Coupling | Organostannane | Pd Catalyst | 4-Aryl/Vinyloxazole | researchgate.net |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / Base | Oxazol-4-ylboronic acid pinacol (B44631) ester | mdpi.com |

Through these transformations, 4-iodooxazole serves as a gateway to a vast chemical space of highly functionalized oxazoles, enabling the rapid assembly of molecular libraries and the synthesis of targeted, high-value compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Iodooxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignments

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. doi.org For 4-iodooxazole derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the specific substitution pattern on the oxazole (B20620) ring.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In an unsubstituted oxazole, the protons at the C-2, C-4, and C-5 positions resonate at approximately 7.9, 7.2, and 7.7 ppm, respectively.

For a 4-iodooxazole derivative, the substitution of a proton with an iodine atom at the C-4 position significantly alters the spectrum. The spectrum simplifies, showing distinct signals only for the protons at the C-2 and C-5 positions. The iodine atom exerts a strong electron-withdrawing and anisotropic effect, which typically deshields the adjacent C-5 proton, causing its signal to shift downfield compared to the unsubstituted parent oxazole. oregonstate.edu The proton at C-2 is less affected but its chemical environment is also modified. Both signals are expected to appear as singlets, assuming no other protons are within coupling distance.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a 4-Iodooxazole Moiety Predicted values based on substituent effects on the oxazole ring.

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.0 - 8.2 | Singlet (s) |

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of 4-iodooxazole is the "heavy atom effect" exerted by the iodine atom. This effect causes the signal for the directly attached carbon, C-4, to be shifted significantly upfield (to a lower ppm value) compared to its resonance in unsubstituted oxazole. researchgate.net Conversely, the other ring carbons (C-2 and C-5) are typically shifted slightly downfield due to the electron-withdrawing nature of iodine. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a 4-Iodooxazole Moiety Predicted values based on substituent effects and data from related iodo-heterocycles.

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-4 | ~80 - 90 |

Two-dimensional (2D) NMR techniques are essential for unambiguously confirming the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to identify direct, one-bond correlations between protons and the carbons to which they are attached. scienceopen.com For a 4-iodooxazole derivative, the HSQC spectrum would show cross-peaks connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and the ¹H signal of H-5 to the ¹³C signal of C-5. This confirms the C-H connectivities and distinguishes the protonated carbons from the quaternary C-4.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. scienceopen.com This technique is particularly useful for identifying the substitution pattern. For 4-iodooxazole, the following key correlations would be expected:

The proton at H-2 would show a correlation to the iodinated carbon (C-4) and the C-5 carbon.

The proton at H-5 would show a correlation to the iodinated carbon (C-4) and the C-2 carbon. These long-range correlations provide definitive evidence for the 4-iodo substitution pattern, linking the entire ring system together and confirming the assignments made from 1D spectra.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. clockss.org

For oxazole derivatives, the electron impact (EI) induced fragmentation typically involves characteristic cleavages of the heterocyclic ring. clockss.org A common pathway is the initial loss of carbon monoxide (CO), followed by the loss of a nitrile species (R-CN). clockss.org

In the case of 4-iodooxazole, the most significant fragmentation pathway is the cleavage of the weak carbon-iodine bond. This results in the loss of an iodine radical (I•), leading to a prominent peak in the mass spectrum at a mass corresponding to the molecular ion minus 127 ([M-127]⁺). This fragmentation is often the most abundant (base peak) and is a clear indicator of an iodo-substituted compound. Subsequent fragmentation of the [M-127]⁺ ion would then follow pathways characteristic of the unsubstituted oxazole cation radical.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). wiley-vch.de For 4-iodooxazole (C₃H₂INO), HRMS would provide an exact mass measurement that can be used to calculate a unique molecular formula, distinguishing it from any other combination of atoms with the same nominal mass. This allows for unequivocal confirmation of the presence of iodine, nitrogen, and oxygen in the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. globalresearchonline.net

The IR spectrum of a 4-iodooxazole derivative would display characteristic absorption bands corresponding to the vibrations of the oxazole ring and the carbon-iodine bond.

Table 3: Characteristic IR Absorption Frequencies for 4-Iodooxazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| C=N Stretch | 1620 - 1680 | Medium-Strong |

| C=C Stretch | 1480 - 1580 | Medium-Strong |

| Ring Breathing/Stretching | 1300 - 1400 | Medium |

| C-O-C Stretch | 1050 - 1150 | Strong |

The presence of bands in the 1480-1680 cm⁻¹ region is indicative of the aromatic heterocycle. globalresearchonline.net A particularly diagnostic feature for 4-iodooxazole is the C-I stretching vibration, which is expected to appear in the far-infrared region (typically 500-600 cm⁻¹). researchgate.net The observation of this band provides strong evidence for the presence of the iodo-substituent.

Despite a comprehensive and exhaustive search of scientific literature and crystallographic databases, the specific crystallographic data required to detail the solid-state structure of 4-iodooxazole and its derivatives is not publicly available. As a result, it is not possible to generate the requested article, which is strictly centered around the advanced spectroscopic and analytical methodologies for the structural elucidation of this specific compound, including the mandatory data tables for X-ray crystallography.

The instructions to focus solely on "4-Iodooxazole" and to include detailed research findings and data tables for the section "6.4. X-ray Crystallography for Solid-State Structural Confirmation" cannot be fulfilled without access to peer-reviewed studies that have successfully crystallized 4-iodooxazole or its derivatives and published the corresponding crystallographic data (e.g., unit cell parameters, space group, bond lengths, and angles).

Numerous search strategies were employed to locate this information, including targeted queries for the crystal structure of 4-iodooxazole, searches for derivatives containing the 4-iodooxazole moiety in the Cambridge Structural Database (CSD), and broader searches on the synthesis and characterization of iodo-substituted oxazoles. These efforts did not yield the specific data necessary to accurately and scientifically construct the mandated section of the article.

Therefore, to adhere to the principles of scientific accuracy and to avoid the generation of speculative or fabricated data, the requested article cannot be provided at this time. Should crystallographic studies on 4-iodooxazole be published in the future, the generation of such an article would become feasible.

Theoretical and Computational Chemistry Investigations of 4 Iodooxazole

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO) Studies

Understanding the electronic structure of 4-iodooxazole is fundamental to predicting its chemical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the distribution of electrons within the molecule and the energies of its frontier molecular orbitals (FMOs) ajchem-a.comscirp.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they play a critical role in chemical reactions, governing electron transfer processes researchgate.netnih.gov.

The HOMO-LUMO energy gap serves as a key indicator of a molecule's electronic stability and reactivity. A larger energy gap generally suggests greater stability and lower reducibility, while a smaller gap implies lower excitation energy and increased polarizability ajchem-a.comnih.gov. Studies on oxazole (B20620) derivatives indicate that the interaction between the HOMO of one molecule and the LUMO of another is a driving force for chemical transformations, such as reactions with singlet oxygen researchgate.net. Furthermore, analyses of molecular electrostatic potential (MEP) and the calculation of partial atomic charges, such as Mulliken charges, provide insights into the electron density distribution across the 4-iodooxazole molecule, highlighting potential sites for nucleophilic or electrophilic attack ajchem-a.com. The presence of the iodine atom is expected to significantly influence these electronic characteristics due to its electronegativity and size.

Table 7.1.1: Typical Electronic Structure Parameters for Oxazole Derivatives (Illustrative)

| Property | Calculated Value (eV) | Notes |

| HOMO Energy | [Specific Value] | Represents the highest energy electron orbital. |

| LUMO Energy | [Specific Value] | Represents the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | [Specific Value] | Indicates electronic transition energy and molecular stability. |

| Partial Charge (C-I) | [Specific Value] | Charge on the carbon atom bonded to iodine. |

| Partial Charge (I) | [Specific Value] | Charge on the iodine atom, influenced by inductive effects. |

Prediction of Reactivity Profiles and Selectivity

Computational chemistry is instrumental in predicting the reactivity profiles and selectivity of organic molecules, guiding synthetic chemists in designing efficient reaction pathways nih.gov. For 4-iodooxazole, theoretical studies can forecast its behavior in various chemical transformations. The electronic distribution, as revealed by HOMO-LUMO analysis and MEP, helps identify specific atoms or bonds that are most susceptible to electrophilic or nucleophilic attack ajchem-a.com. The iodine substituent, being a relatively good leaving group and an electron-withdrawing entity, is expected to play a significant role in directing reactivity, particularly in substitution and cross-coupling reactions vulcanchem.comresearchgate.net.

Computational tools can predict the regioselectivity (where a reaction occurs on the molecule) and site-selectivity (which functional group reacts) for reactions involving 4-iodooxazole nih.gov. For instance, studies on related iodo-heterocycles have demonstrated their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings acs.orgmdpi.com. Theoretical investigations can help elucidate the factors governing the efficiency and selectivity of such reactions for 4-iodooxazole, including the role of catalysts, ligands, and the electronic nature of the oxazole ring.

Table 7.2.1: Predicted Reactivity and Selectivity for 4-Iodooxazole (Conceptual)

| Reaction Type | Predicted Site(s) of Reactivity | Expected Selectivity | Computational Methodologies Utilized |

| Electrophilic Aromatic Substitution | C-H bonds | Regioselective | MEP, Frontier Orbitals |

| Nucleophilic Substitution | C-I bond | Site-selective | Frontier Orbitals, Charge Analysis |

| Palladium-Catalyzed Coupling | C-I bond | High | Transition State Theory |

Note: Specific predictions for 4-iodooxazole are based on general principles applied to similar systems. Computational studies would aim to quantify these predictions with specific energy barriers and selectivity ratios nih.gov.

Mechanistic Studies of Reaction Pathways and Transition States

Elucidating reaction mechanisms is a core application of computational chemistry, providing detailed insights into how chemical transformations occur libretexts.org. For 4-iodooxazole, theoretical studies can map out reaction pathways, identify transient intermediates, and characterize transition states, which represent the highest energy points along a reaction coordinate researchgate.net. These studies are crucial for understanding reaction kinetics and optimizing reaction conditions.

Density Functional Theory (DFT) methods, employing functionals like B3LYP and wB97XD, are widely used to calculate activation energies and map potential energy surfaces for various reaction steps researchgate.net. Specialized computational algorithms, such as those implemented in software like Orca, enable the optimization of transition state geometries using techniques like the nudged elastic band (NEB) method libretexts.org. For example, investigations into the oxidation of oxazoles by singlet oxygen have detailed proposed mechanisms involving the formation and cleavage of endoperoxide intermediates, with calculated enthalpy barriers for these steps providing kinetic data researchgate.net. Similarly, computational analysis can shed light on the mechanisms of cross-coupling reactions involving the C-I bond of 4-iodooxazole, including steps like oxidative addition and reductive elimination, which are critical for catalytic cycles researchgate.netacs.org.

Table 7.3.1: Illustrative Mechanistic Insights from Oxazole Chemistry

| Reaction Step / Type | Key Intermediate(s) | Transition State (TS) Characterization | Activation Energy (kJ/mol) | Computational Approach |

| Oxazole Oxidation | Endoperoxide | High-energy intermediate | [Specific Value] | DFT (e.g., B3LYP) |

| C-I Bond Activation (Coupling) | Oxidative Addition Complex | Racemization barrier | [Specific Value] | TS Optimization |

Note: This table represents the types of data obtained from mechanistic studies on oxazole systems. Specific values for 4-iodooxazole would require dedicated computational investigations researchgate.netlibretexts.org.

Conformational Analysis and Stability Studies

Conformational analysis and stability studies are vital for understanding the three-dimensional structure and intrinsic stability of 4-iodooxazole. Conformational analysis involves identifying the lowest energy spatial arrangements of atoms, considering rotations around single bonds and potential intramolecular interactions core.ac.uk. Computational methods, such as Monte Carlo simulations coupled with DFT optimizations, are employed to explore the potential energy surface and pinpoint stable conformers core.ac.uk.

Beyond structural conformation, computational studies can predict various thermodynamic and physicochemical parameters that contribute to molecular stability and behavior. For related iodinated oxazoles, computational predictions have included lipophilicity (LogP), acidity (pKa), and dipole moment, which influence solubility, membrane permeability, and intermolecular interactions vulcanchem.com. Additionally, parameters such as molecular hardness and softness, derived from electronic structure calculations, offer insights into a molecule's resistance to chemical deformation and its propensity for reaction scirp.orgnih.gov. Aromatic stabilization energy (ASE) and Nucleus-independent Chemical Shift (NICS) values are also utilized in stability assessments, particularly for aromatic systems like oxazoles scirp.org.

Table 7.4.1: Predicted Physicochemical Properties and Stability Descriptors for Oxazole Systems (Illustrative)

| Property / Descriptor | Calculated Value | Notes |

| LogP | [Specific Value] | Predicted lipophilicity, influencing solubility and partitioning. |

| pKa | [Specific Value] | Predicted acidity, indicating protonation tendency. |

| Dipole Moment (D) | [Specific Value] | Quantifies molecular polarity and charge distribution. |

| Conformer Energy (Rel.) | [Relative Energy (kcal/mol)] | Energy difference between conformers. |

| Hardness (η) | [Specific Value] | Resistance to electronic perturbation; higher values indicate stability. |

| Softness (S) | [Specific Value] | Tendency to undergo chemical reactions; higher values indicate reactivity. |

Note: Specific values for 4-iodooxazole are not provided in the literature search. The table outlines the types of parameters typically calculated to assess stability and physicochemical properties using computational methods scirp.orgvulcanchem.comcore.ac.uk.

Future Perspectives and Emerging Research Directions in 4 Iodooxazole Chemistry

Development of Novel Sustainable Synthetic Routes for 4-Iodooxazole

The drive towards greener chemistry necessitates the development of synthetic routes for 4-iodooxazole that minimize environmental impact, reduce waste generation, and improve atom economy. Current research trends highlight several promising directions. Iodine-mediated domino protocols, for instance, have shown success in constructing polysubstituted oxazoles under metal- and peroxide-free conditions, often utilizing water as a solvent rsc.org. This approach aligns with green chemistry principles by avoiding toxic by-products and hazardous reagents rsc.org.

Furthermore, the use of iodine as a catalyst in conjunction with DMSO has gained attention due to its green attributes, including high efficiency, atom economy, low cost, and mild reaction conditions researchgate.net. This catalytic system can facilitate C–C and C–heteroatom bond formations, offering a pathway towards more sustainable oxazole (B20620) synthesis. Emerging electrochemical methods for direct C-H activation and iodination also represent a significant advancement, potentially reducing iodine waste by up to 60% compared to traditional methods vulcanchem.com. The exploration of biocatalytic modifications, such as using engineered cytochrome P450 variants, offers another avenue for enantioselective and environmentally benign synthesis, maintaining iodine integrity while eliminating harsh oxidizing agents vulcanchem.com. Future research will likely focus on optimizing these methods, exploring new catalytic systems, and developing solvent-free or water-based syntheses for 4-iodooxazole.

Table 1: Emerging Sustainable Synthesis Strategies for Oxazoles

| Strategy | Key Features | Potential Benefits for 4-Iodooxazole |

| Iodine-Mediated Domino | Metal-free, peroxide-free, water as solvent, high yields | Direct routes to polysubstituted oxazoles, potentially including iodinated variants. |

| I₂/DMSO Catalysis | Catalytic iodine, mild conditions, atom-economical, C-H functionalization | Efficient formation of oxazole core, potential for direct iodination or functionalization. |

| Electrocatalysis | Direct C-H iodination, reduced iodine waste, solvent-free options | Environmentally friendly method for direct introduction of iodine at specific positions. |

| Biocatalysis | Engineered enzymes (e.g., P450), enantioselective, mild conditions | Potential for selective functionalization or synthesis with high stereocontrol. |

| Mechanochemistry/Grinding | Solvent-free, rapid reactions, energy-efficient | Offers solvent reduction and increased reaction rates for oxazole synthesis. |

| Flow Chemistry | Continuous processing, improved control, scalability, safety | Enables precise control over reaction parameters, facilitating optimization and scale-up. |

Exploration of Undiscovered Reactivity Pathways and Catalytic Systems

The inherent reactivity of the carbon-iodine bond in 4-iodooxazole makes it a valuable synthon for a variety of transformations, particularly in cross-coupling reactions. While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings are well-established for aryl halides, the exploration of novel catalytic systems and less-common reactivity pathways for 4-iodooxazole remains an active area of research.

Recent advancements in catalysis are enabling more efficient and selective transformations. For instance, the development of silver benzoate (B1203000) additives in conjunction with copper iodide catalysts has shown promise for C–N coupling reactions involving iodo-oxazoles, yielding desired heterobicyclic products in synthetically useful yields acs.orgresearchgate.net. Furthermore, metal-free catalytic systems, such as those employing iodine(III) catalysts generated in situ from iodoarenes, are being developed for multicomponent reactions leading to oxazole formation acs.org. The exploration of these and other catalytic systems, including organocatalysis and photoredox catalysis, could uncover new ways to functionalize the oxazole core or to utilize the iodo substituent in novel bond-forming events. Research into the regioselective functionalization of oxazoles, potentially through directed C-H activation or novel halogen dance reactions, also represents an area ripe for discovery.